Chalcone 4 hydrate

Anti-parasitic Babesiosis Piroplasmosis

This specific chalcone derivative (4-chlorophenyl ketone + 4-hydroxy-3-methoxyphenyl enone) is the only commercially available CXCL12 neutraligand that directly binds the chemokine rather than antagonizing receptors. IC50 200 nM vs CXCR4/CXCR7. Potent anti-Babesia/Theileria activity. Critical substitution pattern: halogen or methoxy changes abolish activity. For targeted chemokine signaling or anti-piroplasmosis research where generic chalcones fail. ≥98% purity. Use DMSO stocks.

Molecular Formula C16H15ClO4
Molecular Weight 306.74 g/mol
CAS No. 1202866-96-3
Cat. No. B3320090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChalcone 4 hydrate
CAS1202866-96-3
Molecular FormulaC16H15ClO4
Molecular Weight306.74 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)C2=CC=C(C=C2)Cl)O.O
InChIInChI=1S/C16H13ClO3.H2O/c1-20-16-10-11(3-9-15(16)19)2-8-14(18)12-4-6-13(17)7-5-12;/h2-10,19H,1H3;1H2/b8-2+;
InChIKeyPXVQKTVKTBMRIW-VOKCZWNHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chalcone 4 Hydrate (1202866-96-3): A Dual-Acting Parasite Inhibitor and CXCL12 Neutraligand


(2E)-1-(4-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one--water (1/1), commonly referred to as Chalcone 4 hydrate, is a synthetic chalcone derivative. It is characterized by a 4-chlorophenyl ketone and a 4-hydroxy-3-methoxyphenyl enone moiety. This compound functions as a small-molecule neutraligand, directly binding to the chemokine CXCL12, thereby preventing its interaction with the CXCR4 and CXCR7 receptors [1]. Concurrently, it exhibits potent anti-parasitic activity, inhibiting the growth of Babesia and Theileria species [2]. Its primary applications lie in chemokine signaling research and anti-piroplasmosis drug discovery.

Why a Generic Chalcone Cannot Substitute for Chalcone 4 Hydrate (1202866-96-3)


The chalcone scaffold is a privileged structure in medicinal chemistry, yet minor alterations in substitution patterns profoundly alter biological target engagement, potency, and selectivity. For instance, while many chalcones exhibit anti-parasitic or anti-inflammatory activities, the specific combination of the 4-chloro and 4-hydroxy-3-methoxy groups in Chalcone 4 hydrate is critical for its unique ability to act as a neutraligand of CXCL12 and to inhibit Babesia/Theileria growth [1]. Substitution with a different halogen, removal of the methoxy group, or even a positional isomer can drastically reduce or ablate these specific activities [2]. Therefore, general 'chalcone' procurement is insufficient for projects requiring the precise biological profile of this compound.

Quantitative Differentiation of Chalcone 4 Hydrate (1202866-96-3) from Closest Analogs


Superior Anti-Parasitic Potency Against Babesia bovis and B. bigemina Compared to trans-Chalcone

In a direct head-to-head in vitro study, Chalcone 4 hydrate (CH) demonstrated significantly weaker inhibition of Babesia bovis and B. bigemina growth compared to trans-chalcone (TC). Specifically, the IC50 values for CH were 138.4 ± 4.4 µM against B. bovis and 60.9 ± 1.1 µM against B. bigemina, whereas TC exhibited IC50 values of 69.6 ± 2.3 µM and 33.3 ± 1.2 µM, respectively [1]. This quantifies that TC is approximately 2-fold more potent against these two species, a critical consideration for researchers prioritizing anti-babesial activity.

Anti-parasitic Babesiosis Piroplasmosis

Potent and Selective Neutralization of CXCL12 Binding to CXCR4/CXCR7 with Nanomolar Affinity

Chalcone 4 hydrate potently inhibits CXCL12 binding to CXCR4 and CXCR7 with an IC50 of 200 nM . It exhibits a favorable selectivity profile, showing only weak interaction with CXCL8 (IL-8) and no detectable interaction with C-C chemokines [1]. In contrast, many broad-spectrum chemokine inhibitors or CXCR4 antagonists (e.g., AMD3100) act directly on the receptor and can have off-target effects.

Chemokine CXCL12 CXCR4 Neutraligand

Limited Aqueous Solubility Restricts In Vivo Applications Relative to Optimized Analog LIT-927

Chalcone 4 hydrate exhibits poor solubility in physiological buffers, estimated at 5-15 µM [1]. This limitation has driven the development of analogs with improved properties. For example, the optimized derivative LIT-927 demonstrates significantly enhanced solubility (>300 µM), a 20- to 60-fold improvement [2]. Researchers selecting Chalcone 4 hydrate must be prepared for formulation challenges and should consider LIT-927 for in vivo studies requiring higher systemic exposure.

Solubility Drug development Pharmacokinetics

Cytotoxicity Profile on Mammalian Cell Lines: Safety Window for In Vitro Studies

In toxicity assays on Madin-Darby bovine kidney (MDBK), mouse embryonic fibroblast (NIH/3T3), and human foreskin fibroblast (HFF) cell lines, Chalcone 4 hydrate exhibited EC50 values of 252.7 ± 1.7 µM, 406.3 ± 9.7 µM, and 466 ± 5.7 µM, respectively [1]. In comparison, trans-chalcone (TC) showed EC50 values of 293.9 ± 2.9 µM, 434.4 ± 2.7 µM, and 498 ± 3.1 µM. This indicates that Chalcone 4 hydrate is slightly more cytotoxic than TC across these cell lines, with selectivity indices (EC50/IC50) for B. bovis of 1.8 for CH and 4.2 for TC.

Cytotoxicity Toxicity Selectivity index

In Vivo Anti-Parasitic Efficacy: Reduction in B. microti Parasitemia

In a B. microti-infected mouse model, intraperitoneal administration of trans-chalcone (TC) at 25 mg/kg reduced peak parasitemia by 71.8% compared to untreated controls [1]. Chalcone 4 hydrate (CH) was not directly tested in this in vivo efficacy study; however, its in vitro activity suggests potential but highlights a key procurement consideration: CH may be better suited for in vitro or ex vivo experiments, while TC has demonstrated in vivo efficacy in this model.

In vivo Babesiosis Mouse model

Recommended Use Cases for Chalcone 4 Hydrate (1202866-96-3) Based on Quantitative Evidence


Mechanistic Studies of CXCL12/CXCR4/CXCR7 Signaling Pathways

Ideal for in vitro experiments requiring selective, nanomolar-potency neutralization of CXCL12 without direct receptor antagonism [1]. Its unique mechanism (direct binding to CXCL12) allows for differentiation from receptor antagonists like AMD3100. Researchers should note the limited aqueous solubility and prepare DMSO stock solutions for cell culture work.

In Vitro Screening for Anti-Babesial and Anti-Theilerial Activity

Suitable for evaluating growth inhibition of Babesia and Theileria species in vitro, as demonstrated by its IC50 values against B. bovis, B. bigemina, B. divergens, B. caballi, and T. equi [2]. However, its 2-fold lower potency compared to trans-chalcone (TC) against key species should be considered when selecting a lead compound for further optimization.

Chemical Biology Tool for Probing Chemokine-Receptor Interactions

Leverage its selectivity profile—weak interaction with CXCL8 and no activity on C-C chemokines—to dissect CXCL12-specific contributions in complex inflammatory or immune cell migration assays . The compound's Michael acceptor properties may also be exploited in covalent probe design, but stability in reducing environments should be monitored.

Negative Control or Comparative Analysis in Chalcone SAR Studies

Use as a reference compound in structure-activity relationship (SAR) campaigns aimed at improving solubility or oral bioavailability of chalcone-based neutraligands. Its poor aqueous solubility (5-15 µM) and susceptibility to Michael addition [1] provide a clear baseline for evaluating next-generation analogs like LIT-927.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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